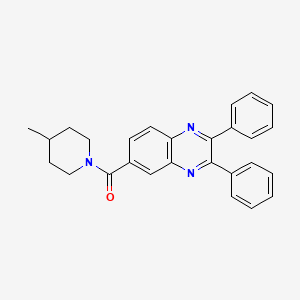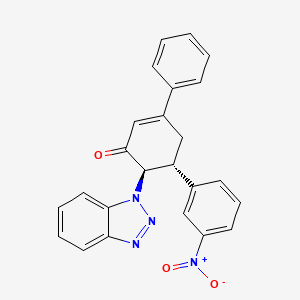![molecular formula C29H25Cl2N3O4S B11543774 N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543774.png)
N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-diclorofenil)-N-({N'-[(E)-{4-[(4-metilfenil)metoxi]fenil}metilideno]hidrazinocarbonil}metil)bencenosulfonamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos, como la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3,4-diclorofenil)-N-({N'-[(E)-{4-[(4-metilfenil)metoxi]fenil}metilideno]hidrazinocarbonil}metil)bencenosulfonamida suele implicar varios pasos, comenzando por la preparación de compuestos intermedios. El proceso puede incluir:
Formación del derivado de hidrazina: Este paso implica la reacción de hidrazina con un aldehído o cetona para formar una hidrazona.
Formación de sulfonamida: La hidrazona se hace reaccionar luego con un cloruro de sulfonilo para formar el grupo sulfonamida.
Acoplamiento final: El paso final implica el acoplamiento del grupo diclorofenil con el intermedio formado previamente en condiciones específicas, como la presencia de una base y un solvente adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3,4-diclorofenil)-N-({N'-[(E)-{4-[(4-metilfenil)metoxi]fenil}metilideno]hidrazinocarbonil}metil)bencenosulfonamida puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir ciertos grupos funcionales dentro del compuesto en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan a menudo.
Sustitución: Reactivos como halógenos, ácidos o bases pueden facilitar reacciones de sustitución.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y de las condiciones de reacción. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-(3,4-diclorofenil)-N-({N'-[(E)-{4-[(4-metilfenil)metoxi]fenil}metilideno]hidrazinocarbonil}metil)bencenosulfonamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo o intermedio en la síntesis orgánica.
Biología: Se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos, como la inhibición enzimática o la modulación de los receptores.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(3,4-diclorofenil)-N-({N'-[(E)-{4-[(4-metilfenil)metoxi]fenil}metilideno]hidrazinocarbonil}metil)bencenosulfonamida implica su interacción con objetivos moleculares específicos. Estos pueden incluir:
Enzimas: Inhibición o activación de enzimas involucradas en las vías metabólicas.
Receptores: Unión a receptores en la superficie celular, lo que lleva a la modulación de las vías de señalización celular.
ADN/ARN: Interacción con material genético, potencialmente afectando la expresión génica o la replicación.
Comparación Con Compuestos Similares
Compuestos similares
N-(3,4-diclorofenil)-N-({N'-[(E)-{4-[(4-metilfenil)metoxi]fenil}metilideno]hidrazinocarbonil}metil)bencenosulfonamida: comparte similitudes con otros derivados de sulfonamida e hidrazonas, como:
Singularidad
La singularidad de N-(3,4-diclorofenil)-N-({N'-[(E)-{4-[(4-metilfenil)metoxi]fenil}metilideno]hidrazinocarbonil}metil)bencenosulfonamida radica en su combinación específica de grupos funcionales, que confieren reactividad y aplicaciones potenciales distintas. Su estructura permite diversas modificaciones químicas, lo que la convierte en un compuesto versátil en investigación y aplicaciones industriales.
Propiedades
Fórmula molecular |
C29H25Cl2N3O4S |
|---|---|
Peso molecular |
582.5 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C29H25Cl2N3O4S/c1-21-7-9-23(10-8-21)20-38-25-14-11-22(12-15-25)18-32-33-29(35)19-34(24-13-16-27(30)28(31)17-24)39(36,37)26-5-3-2-4-6-26/h2-18H,19-20H2,1H3,(H,33,35)/b32-18+ |
Clave InChI |
YYFNSLGZEWZKNC-KCSSXMTESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-{4-[(3-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11543698.png)
acetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide](/img/structure/B11543705.png)
![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11543710.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11543713.png)
![4-Chloro-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11543716.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543732.png)
![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11543736.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide](/img/structure/B11543741.png)
![2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11543744.png)
![1-[3'-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one](/img/structure/B11543750.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11543760.png)



